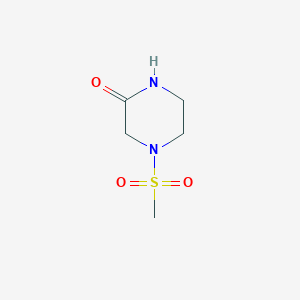

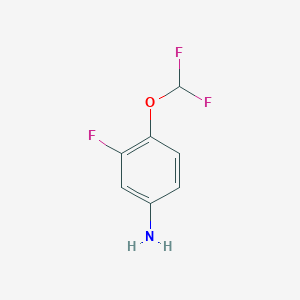

4-(Difluoromethoxy)-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(Difluoromethoxy)-3-fluoroaniline" is a fluorinated aniline derivative, which is a class of compounds known for their utility in various chemical syntheses and applications in material science. The presence of fluorine atoms in the molecule is of particular interest due to their ability to influence the physical, chemical, and biological properties of the compounds they are part of.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. In one study, the synthesis of related difluoroaniline derivatives involved the reaction of 3,5-difluoroaniline with butyllithium followed by methyl chloroformate to yield methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs . Another approach for synthesizing fluorinated heterocycles, such as 4-fluoro-3-oxazolines, utilized a three-component reaction involving diarylmethanimines, trifluoroacetophenones, and CF2Br2, indicating the versatility of fluorinated anilines in multi-component reactions .

Molecular Structure Analysis

The molecular structure and conformation of fluorinated aniline derivatives have been studied using various spectroscopic and quantum chemical methods. For instance, the structure of 3,4-difluoroaniline was investigated using techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by DFT calculations. These

Scientific Research Applications

Synthesis and Characterization of Polymers : Polyfluoroanilines, including those related to 4-(Difluoromethoxy)-3-fluoroaniline, have been synthesized and characterized using various techniques such as FTIR and NMR spectroscopy. These compounds show potential in the development of new materials due to their unique properties, like thermal stability and specific solvent interactions (Cihaner & Önal, 2001).

Biodegradation Studies : Research on fluoroanilines, which are structurally related to this compound, has included studies on biodegradation by specific bacterial strains. These studies provide insights into the environmental impact and potential bioremediation strategies for these compounds (Zhao et al., 2019).

Electrochemical Applications : The electrochemical behavior of fluoro-substituted anilines, closely related to this compound, has been extensively studied. This research is crucial for understanding their potential applications in various electrochemical processes and devices (Cihaner & Önal, 2002).

Photoredox Catalysis : Studies in synthetic organic chemistry have explored the use of fluoroanilines in photoredox catalysis. This research is particularly relevant for the development of new methods in pharmaceutical and agrochemical synthesis, where fluoroanilines can play a key role (Koike & Akita, 2016).

Molecular Structure Analysis : Investigations into the molecular structure and conformation of fluoroanisoles, which are structurally similar to this compound, provide essential data for understanding the physical and chemical properties of these compounds (Giricheva et al., 2004).

Fluorescence Probe Development : The structural modification of fluorophores related to this compound has led to the development of sensitive and pH-independent fluorescence probes. These probes have potential applications in biochemistry and medical diagnostics (Gabe et al., 2006).

C-F Bond Activation in Organic Synthesis : The study of C-F bond activation in compounds like this compound is significant in organic synthesis, especially in the production of pharmaceuticals and agrochemicals. This research provides insight into the effective synthesis of fluoroorganic compounds (Amii & Uneyama, 2009).

Safety and Hazards

4-(Difluoromethoxy)aniline is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Mechanism of Action

- DGM primarily targets transforming growth factor-β1 (TGF-β1) . TGF-β1 plays a crucial role in fibrosis by inducing epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells .

- The protein complex formed by TGF-β1-induced phosphorylation of Smad2/3 and Smad4 translocates to the nucleus, regulating target gene expression and triggering EMT in epithelial cells .

- DGM inhibits Smad2/3 phosphorylation, disrupting the TGF-β1/Smad signaling pathway and attenuating EMT .

- DGM’s interference with EMT-related proteins impacts downstream ECM components, ultimately reducing fibrosis .

- Absorption : DGM has low solubility at room temperature but dissolves in organic solvents like dichloromethane and dimethyl sulfoxide .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

IUPAC Name |

4-(difluoromethoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBVIAOAPGSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83190-01-6 |

Source

|

| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)